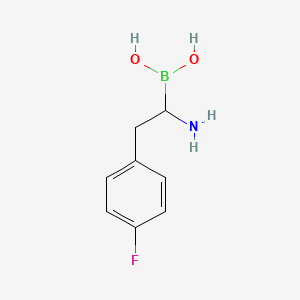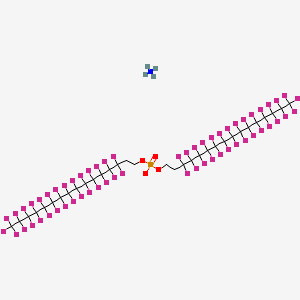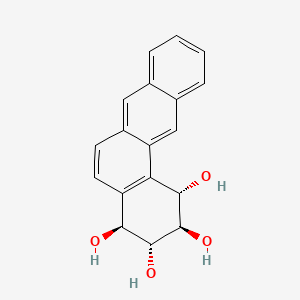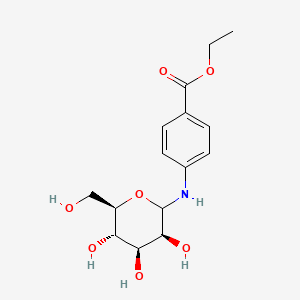
4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester; Ethyl p-Aminobenzoate-N-D-mannose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester typically involves the esterification of p-aminobenzoic acid with ethanol, followed by the glycosylation with mannose. The esterification can be achieved using acidic catalysts such as sulfuric acid or hydrochloric acid under reflux conditions . The glycosylation step involves the reaction of the ethyl ester with mannose in the presence of a glycosyl donor and a promoter such as silver triflate .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yields. Continuous-flow systems allow for better control over reaction conditions and can lead to higher conversion rates and selectivity .
化学反応の分析
Types of Reactions
4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
科学的研究の応用
4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in glycosylation processes and interactions with glycoproteins.
Industry: Utilized in the formulation of topical anesthetics and other pharmaceutical preparations.
作用機序
The mechanism of action of 4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester involves its interaction with neuronal membranes. The compound acts as a local anesthetic by blocking sodium channels, thereby reducing the permeability of the neuronal membrane to sodium ions. This action prevents the initiation and propagation of nerve impulses, leading to a numbing effect .
類似化合物との比較
Similar Compounds
Benzocaine: Ethyl p-aminobenzoate, a widely used local anesthetic.
Procaine: 2-(Diethylamino)ethyl p-aminobenzoate, another local anesthetic with a similar mechanism of action.
Ethyl 4-methoxybenzoate: An ester of p-methoxybenzoic acid, used in various chemical applications.
Uniqueness
4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester is unique due to its glycosylated structure, which may impart additional biological activities and interactions compared to non-glycosylated analogs. This structural feature can enhance its solubility and bioavailability, making it a promising candidate for further research and development in medicinal chemistry .
特性
分子式 |
C15H21NO7 |
|---|---|
分子量 |
327.33 g/mol |
IUPAC名 |
ethyl 4-[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10-,11-,12+,13+,14?/m1/s1 |
InChIキー |
FREAPVFREJJKCA-JABUTEAWSA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


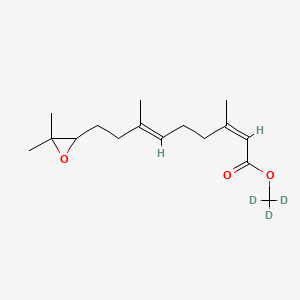

![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)


![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)

![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
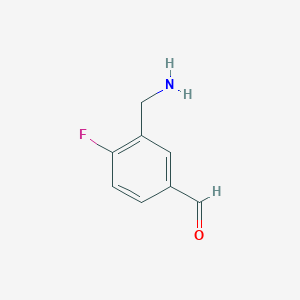
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)

